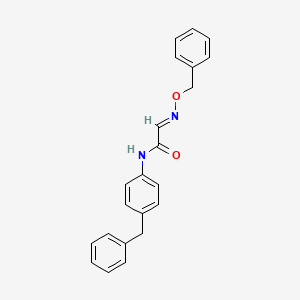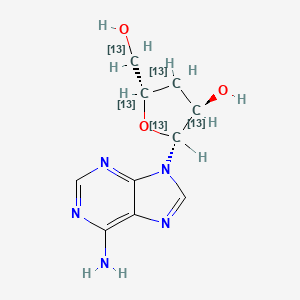
Cordycepin-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cordycepin-13C5, also known as 3’-deoxyadenosine-13C5, is a labeled form of cordycepin, a nucleoside analog derived from the medicinal fungus Cordyceps militaris. This compound is structurally similar to adenosine, differing only by the absence of a hydroxyl group at the 3’ position of its ribose moiety. The incorporation of carbon-13 isotopes in this compound makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cordycepin-13C5 can be synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of a suitable ribose derivative, followed by the introduction of the adenine base. The key steps involve:
Protection of the hydroxyl groups: on the ribose moiety.
Glycosylation reaction: to attach the adenine base to the ribose.
Deprotection: to remove the protective groups.
Introduction of the carbon-13 isotopes: at specific positions in the ribose moiety.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically modified strains of Cordyceps militaris. These strains are optimized to produce high yields of cordycepin, which is then extracted and purified. The incorporation of carbon-13 isotopes is achieved through the use of labeled precursors in the fermentation medium.
Analyse Chemischer Reaktionen
Types of Reactions
Cordycepin-13C5 undergoes various chemical reactions, including:
Oxidation: Cordycepin can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert cordycepin into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cordycepin, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Cordycepin-13C5 has a wide range of scientific research applications:
Chemistry: Used in metabolic labeling studies to trace the incorporation and metabolism of nucleosides in cells.
Biology: Employed in studies of nucleic acid synthesis and degradation, as well as in the investigation of cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
Wirkmechanismus
Cordycepin-13C5 exerts its effects by mimicking adenosine and incorporating into RNA, leading to premature termination of RNA synthesis. This mechanism disrupts various cellular processes, including protein synthesis and cell signaling. The molecular targets of cordycepin include enzymes involved in nucleic acid metabolism, such as RNA polymerases and adenosine deaminases. The pathways affected by cordycepin include the PI3K/Akt and AMPK signaling pathways, which are crucial for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Cordycepin-13C5 is unique due to its labeled carbon-13 isotopes, which make it particularly useful for tracing studies. Similar compounds include:
Adenosine: Structurally similar but contains a hydroxyl group at the 3’ position.
2’-Deoxyadenosine: Lacks a hydroxyl group at the 2’ position.
3’-Deoxyadenosine: The unlabeled form of cordycepin.
This compound stands out due to its specific labeling, which allows for precise tracking and analysis in various research applications.
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1/i1+1,2+1,5+1,6+1,10+1 |
InChI-Schlüssel |
OFEZSBMBBKLLBJ-AGWVYIHLSA-N |
Isomerische SMILES |
[13CH2]1[13C@H](O[13C@H]([13C@@H]1O)N2C=NC3=C(N=CN=C32)N)[13CH2]O |
Kanonische SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


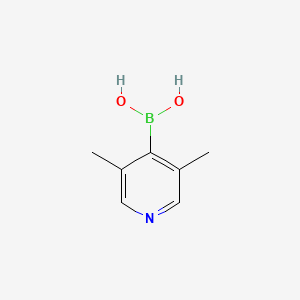

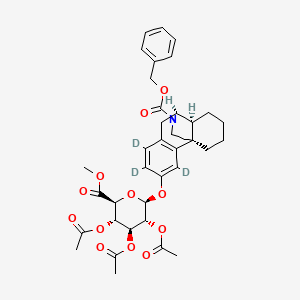

![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)


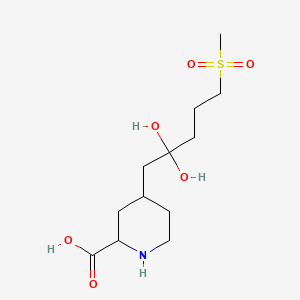

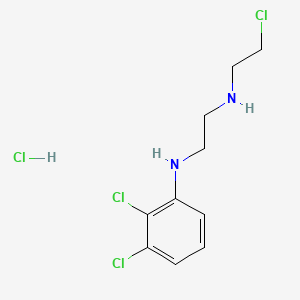
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
